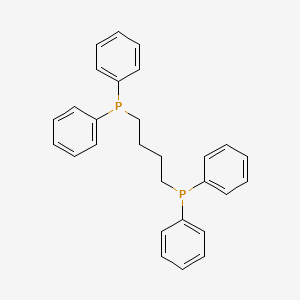

1,4-Bis(diphenylphosphino)butane

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-diphenylphosphanylbutyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28P2/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJVBDBJSMFBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064769 | |

| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [MSDSonline] | |

| Record name | 1,4-Bis(diphenylphosphino)butane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7688-25-7 | |

| Record name | 1,4-Bis(diphenylphosphino)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7688-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(diphenylphosphino)butane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007688257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphine, 1,1'-(1,4-butanediyl)bis[1,1-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphine, 1,4-butanediylbis[diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane-1,4-diylbis[diphenylphosphine] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(DIPHENYLPHOSPHINO)BUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HP6LTD2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Bis(diphenylphosphino)butane synthesis protocol

An In-depth Technical Guide to the Synthesis of 1,4-Bis(diphenylphosphino)butane (dppb)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of this compound (dppb), a widely used bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis.

Introduction

This compound, commonly known as dppb, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(CH₂)₄P(C₆H₅)₂.[1] It serves as a chelating ligand in a variety of transition metal complexes, finding applications in catalysis, including cross-coupling reactions and hydrogenation.[2][3] The butane (B89635) backbone provides flexibility, allowing it to form stable complexes with various metals.

Synthesis Pathway

The most common and efficient synthesis of dppb involves a two-step process. The first step is the preparation of an alkali metal diphenylphosphide, typically lithium diphenylphosphide (LiPPh₂). The second step is the nucleophilic substitution reaction of the diphenylphosphide with a 1,4-dihalobutane.

Caption: Overall synthesis pathway for this compound (dppb).

Experimental Protocols

Preparation of Lithium Diphenylphosphide (LiPPh₂) in Tetrahydrofuran (THF)

This procedure is adapted from the preparation of tertiary phosphines using lithium diphenylphosphide.[4][5]

Materials:

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Lithium metal (wire or dispersion)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), place freshly cut lithium metal into a flask containing anhydrous THF.

-

To this suspension, add chlorodiphenylphosphine dropwise with stirring. The reaction is exothermic.

-

The reaction mixture will turn a characteristic red-orange color, indicating the formation of lithium diphenylphosphide.

-

Stir the reaction mixture at room temperature until all the lithium metal has been consumed.

Synthesis of this compound (dppb)

This procedure is based on the reaction of lithium diphenylphosphide with a dihaloalkane.[4]

Materials:

-

Lithium diphenylphosphide (LiPPh₂) solution in THF (from step 3.1)

-

1,4-Dichlorobutane or 1,4-Dibromobutane

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Ethanol (B145695) or Methanol

Procedure:

-

To the freshly prepared solution of lithium diphenylphosphide in THF at room temperature and under an inert atmosphere, add 1,4-dihalobutane dropwise with vigorous stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or overnight to ensure the reaction goes to completion.

-

Carefully quench the reaction by the slow addition of degassed water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude dppb can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of methylene (B1212753) chloride and methanol, to afford a white crystalline solid.[4]

Data Presentation

Table 1: Physical and Chemical Properties of dppb

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₈P₂ | [1] |

| Molecular Weight | 426.47 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 132-136 °C | [2] |

| CAS Number | 7688-25-7 | [2] |

Table 2: Reagent Quantities for dppb Synthesis (Example Scale)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| Chlorodiphenylphosphine | 220.64 | 0.1 | 22.06 g |

| Lithium Metal | 6.94 | 0.2 | 1.39 g |

| 1,4-Dichlorobutane | 127.01 | 0.05 | 6.35 g |

| Anhydrous THF | - | - | ~200 mL |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis of dppb.

Safety Precautions

-

Alkali metals such as lithium are highly reactive and pyrophoric. Handle them under an inert atmosphere and away from water.

-

Organophosphines are often air-sensitive and can be toxic. All manipulations should be carried out in a well-ventilated fume hood or using Schlenk line techniques.

-

Chlorodiphenylphosphine is corrosive and lachrymatory. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Anhydrous solvents are essential for the success of the reaction. Ensure that all glassware and solvents are properly dried before use.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are crucial for structural elucidation.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point Analysis: To assess the purity of the crystalline product.

This guide provides a foundational protocol for the synthesis of dppb. Researchers may need to optimize conditions based on the scale of the reaction and the specific reagents available.

References

An In-Depth Technical Guide to 1,4-Bis(diphenylphosphino)butane (DPPB): Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, structure, and applications of the organophosphorus compound 1,4-Bis(diphenylphosphino)butane, commonly known as DPPB. As a versatile bidentate phosphine (B1218219) ligand, DPPB is a cornerstone in modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions that are pivotal to pharmaceutical and materials science research.

Core Properties and Structure

DPPB is a white to off-white crystalline solid that is soluble in many organic solvents.[1] Its defining feature is a flexible four-carbon (butane) backbone connecting two diphenylphosphine (B32561) groups. This structure allows it to act as a chelating ligand, forming stable complexes with various transition metals.

Physicochemical Properties

A summary of the key physicochemical properties of DPPB is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₂₈H₂₈P₂ | [2][3] |

| Molar Mass | 426.47 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 132-136 °C | [1] |

| Solubility | Soluble in chloroform; slightly soluble in water. | [5] |

| CAS Number | 7688-25-7 | [2][4] |

Structural Characteristics

The structural properties of DPPB are central to its function as a ligand. The flexible butane (B89635) chain allows for the formation of a stable chelate ring with a metal center. The "natural bite angle" of DPPB, which is the P-M-P angle in a coordination complex, is approximately 94°.[1] This angle is a critical parameter that influences the catalytic activity and selectivity of the resulting metal complex.

Spectroscopic and Analytical Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of DPPB and its complexes.

-

¹H NMR: The proton NMR spectrum of DPPB typically shows multiplets for the phenyl protons and the methylene (B1212753) protons of the butane backbone. A representative spectrum can be found in various chemical databases.[6]

-

³¹P NMR: The phosphorus-31 NMR spectrum of DPPB exhibits a single sharp peak, indicative of the two equivalent phosphorus atoms. Upon coordination to a metal center, this chemical shift changes significantly, providing valuable information about the electronic environment of the phosphorus atoms and the nature of the metal-ligand bond.[7][8] For instance, in a nickel(II) complex, the ³¹P chemical shift for DPPB was observed at 22.40 ppm.[7]

Synthesis and Handling

DPPB can be synthesized through the reaction of a diphenylphosphine salt, such as sodium diphenylphosphide (NaPPh₂), with 1,4-dichlorobutane (B89584) or 1,4-dibromobutane.[9]

General Synthetic Protocol

A general procedure for the synthesis of DPPB is as follows:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF).

-

Cool the solution in an ice bath and slowly add a strong base, such as n-butyllithium, to deprotonate the diphenylphosphine and form lithium diphenylphosphide.

-

To this solution, add 1,4-dihalobutane (e.g., 1,4-dichlorobutane) dropwise at a low temperature.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization, typically from ethanol, to yield DPPB as a white solid.[5]

A visual representation of a general laboratory setup for this type of air-sensitive synthesis is provided below.

Applications in Homogeneous Catalysis

DPPB is a highly effective ligand in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis and are extensively used in the pharmaceutical industry.[10]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate. The DPPB ligand, in conjunction with a palladium precursor, forms a highly active catalyst for this reaction.[10]

The catalytic cycle of the Suzuki-Miyaura reaction with a Pd-DPPB catalyst generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12][13]

A general procedure for a Suzuki-Miyaura coupling using a Pd-DPPB catalyst is as follows:

-

To a reaction vessel, add the aryl halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) (2.0-3.0 equiv).

-

Add a palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the DPPB ligand (1-5 mol%).

-

Add a suitable degassed solvent or solvent mixture (e.g., toluene, dioxane, and/or water).

-

Thoroughly degas the reaction mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[14][15] DPPB is an effective ligand for this transformation.[16]

The mechanism of the Heck reaction involves oxidative addition, migratory insertion (or carbopalladation), and β-hydride elimination.[14]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [Dppb] [commonorganicchemistry.com]

- 5. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound(7688-25-7) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Diphosphine ligands - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Yoneda Labs [yonedalabs.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Heck Reaction [organic-chemistry.org]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Technical Overview of 1,4-Bis(diphenylphosphino)butane (dppb)

Introduction

1,4-Bis(diphenylphosphino)butane, commonly abbreviated as dppb, is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in organometallic chemistry and catalysis.[1][2][3] Its chemical structure features a flexible four-carbon (butane) backbone connecting two diphenylphosphino groups.[4][5] This structural characteristic allows it to chelate to metal centers, forming stable complexes that are instrumental in a variety of catalytic transformations. Dppb is a white, crystalline solid that is soluble in common organic solvents.[1][2]

Core Molecular Properties

The fundamental molecular and physical properties of this compound are summarized below. These data are critical for its application in chemical synthesis and for the characterization of its metallic complexes.

| Identifier | Value | Reference |

| Molecular Formula | C₂₈H₂₈P₂ | [6][7][8] |

| Molecular Weight | 426.47 g/mol | [3][4][7][8] |

| Alternate Names | 1,4-Butanediylbis[diphenylphosphine], dppb | [8] |

| CAS Number | 7688-25-7 | [1][4][6][8] |

| Melting Point | 132-136 °C | [1][3][4] |

| Appearance | White solid | [1][3] |

Applications in Catalysis

As a ligand, dppb plays a crucial role in various transition metal-catalyzed reactions. It is frequently employed in palladium-catalyzed processes such as Suzuki, Heck, Negishi, and Sonogashira couplings.[1] The ligand's bite angle, which is approximately 94° when coordinated to a metal, influences the reactivity and selectivity of the catalytic system.[2] Nickel complexes incorporating dppb are also known and utilized in catalysis.[2] Furthermore, it serves as a ligand in alkylations and isomerization reactions.[1]

Logical Relationship of Synthesis

The synthesis of this compound typically involves the reaction of a diphenylphosphine (B32561) source with a 1,4-dihalobutane. The following diagram illustrates the general logical relationship of the reactants and the product.

Caption: Logical flow from reactants to the final dppb product.

References

- 1. This compound | 7688-25-7 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound [Dppb] [commonorganicchemistry.com]

- 4. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. strem.com [strem.com]

- 6. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. scbt.com [scbt.com]

An In-depth Technical Guide to 1,4-Bis(diphenylphosphino)butane (CAS: 7688-25-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on 1,4-Bis(diphenylphosphino)butane, a versatile bidentate phosphine (B1218219) ligand pivotal in modern synthetic chemistry.

Chemical Identification and Properties

This compound, commonly abbreviated as dppb, is an organophosphorus compound with the CAS registry number 7688-25-7. It is a white to light yellow crystalline solid at room temperature.[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 7688-25-7[2] |

| Molecular Formula | C₂₈H₂₈P₂[4][5] |

| IUPAC Name | This compound[2] |

| Synonyms | dppb, 1,4-Butanediylbis(diphenylphosphine), Tetramethylenebis(diphenylphosphine)[2] |

| Molecular Weight | 426.47 g/mol [2][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | White to light yellow crystalline powder[1][3] |

| Melting Point | 132-136 °C[2][3] |

| Boiling Point | 542.0 ± 33.0 °C (Predicted)[3] |

| Solubility | Soluble in chloroform, slightly soluble in water.[3] |

| Stability | Air-stable in solid form; readily oxidized in solution to the phosphine oxide and should be handled under an inert atmosphere (N₂ or Ar).[3] |

Synthesis and Purification

A common synthetic route to dppb involves the reaction of a diphenylphosphide precursor with a 1,4-dihaloalkane.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method.[6]

-

Step 1: Formation of Diphenylphosphine. In a reaction flask under a nitrogen atmosphere, add 80 mL of dry tetrahydrofuran (B95107) (THF). To this, add 14 g of lithium sheet and 26.2 g of triphenylphosphine. Stir the reaction mixture for 3 hours, during which the solution will turn scarlet. Cool the mixture to 0 °C and slowly add 5.4 g of water over 30 minutes, which will cause a whitish crystallization.

-

Step 2: Reaction with 1,4-Dichlorobutane (B89584). After the formation of diphenylphosphine, distill off the THF until the volume is reduced to one-third. Cool the mixture to room temperature and add a solution of 14 g of potassium hydroxide (B78521) in water (56% by mass). Then, add 5.6 mL of 1,4-dichlorobutane dropwise over 15 minutes.

-

Step 3: Work-up and Purification. Heat the reaction mixture to 50 °C and maintain for 3 hours. After cooling, add 100 mL of water, stir, and then filter the solid product. The crude product can be purified by recrystallization from ethanol (B145695) or ethyl acetate (B1210297) to yield white crystals of this compound.[3] The purity can be assessed by HPLC.[6]

Purification Method:

For general use, dppb can be purified by recrystallization from ethanol.[3]

Role in Homogeneous Catalysis

Dppb is a widely used bidentate phosphine ligand in transition metal catalysis, particularly with palladium and rhodium.[2] Its flexibility allows it to form stable chelate complexes with metal centers, influencing the reactivity and selectivity of various cross-coupling reactions.

Diagram 1: General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

References

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. This compound [Dppb] [commonorganicchemistry.com]

- 3. Industrial Grade this compound 7688-25-7 Crystalline Powder [hcchems.com]

- 4. strem.com [strem.com]

- 5. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 1,4-Bis(diphenylphosphino)butane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(diphenylphosphino)butane (dppb) is an organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis.[1] Its efficacy in various chemical transformations, including cross-coupling reactions and hydrogenations, is critically dependent on its solubility and behavior in different solvent systems. Understanding the solubility of dppb is paramount for reaction optimization, catalyst preparation, and product purification. This technical guide provides a summary of the known qualitative solubility of dppb in common organic solvents and offers a detailed experimental protocol for the quantitative determination of its solubility.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another. The dissolution process involves the overcoming of intermolecular forces within the solute (lattice energy) and the solvent, and the formation of new solute-solvent interactions. For a non-polar compound like this compound, solubility is generally favored in non-polar organic solvents.

Qualitative Solubility of this compound (dppb)

| Solvent | Solubility | Reference |

| General Organic Solvents | Soluble | [1][2] |

| Chloroform (B151607) | Soluble | [2][3] |

| Ethanol | Recrystallization possible (implies temperature-dependent solubility) | [3] |

| Water | Slightly Soluble | [2][3] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the gravimetric method for determining the solubility of this compound in an organic solvent of interest. This method is reliable and relies on the precise measurement of mass.

Materials and Equipment

-

This compound (dppb), analytical grade

-

Selected organic solvent(s), HPLC grade

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or magnetic stirrer with hot plate

-

Temperature probe

-

Saturated solution filtration apparatus (e.g., syringe with a chemically inert filter, such as PTFE)

-

Pre-weighed evaporation dishes or vials

-

Drying oven

-

Desiccator

Procedure

-

Preparation of a Saturated Solution:

-

Place a known volume of the chosen organic solvent into a sealable flask.

-

Gradually add an excess of dppb to the solvent while stirring or shaking at a constant, controlled temperature. The presence of undissolved solid is necessary to ensure saturation.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation at the desired temperature to ensure the solution is fully saturated.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated syringe.

-

Immediately filter the solution through a chemically inert syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered saturated solution to determine the total mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used. Avoid excessive heat that could decompose the dppb.

-

-

Drying and Weighing:

-

Once the solvent appears to be fully evaporated, place the evaporation dish in a drying oven at a temperature below the melting point of dppb (typically 132-136 °C) to remove any residual solvent.

-

Periodically remove the dish, cool it to room temperature in a desiccator, and weigh it.

-

Repeat the drying and weighing process until a constant mass is achieved, indicating that all the solvent has been removed.

-

-

Calculation of Solubility:

-

The mass of the dissolved dppb is the final constant mass of the dish with the dried residue minus the initial mass of the empty dish.

-

The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved dppb.

-

Solubility can then be expressed in various units, such as g/100 g of solvent or g/L of solvent.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of dppb solubility.

Caption: Experimental workflow for determining the solubility of dppb.

Conclusion

While quantitative solubility data for this compound remains a gap in the readily accessible scientific literature, its qualitative behavior as a substance soluble in common organic solvents like chloroform provides a practical starting point for its application. For researchers requiring precise solubility data for process optimization, reaction modeling, or formulation development, the detailed gravimetric protocol provided in this guide offers a robust and reliable method for its determination. Careful execution of this experimental workflow will yield valuable quantitative data, contributing to a more comprehensive understanding of this important ligand's properties.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectra of 1,4-Bis(diphenylphosphino)butane (dppb)

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectra of 1,4-bis(diphenylphosphino)butane (dppb), a prominent bidentate phosphine (B1218219) ligand used extensively in coordination chemistry and catalysis. Tailored for researchers, scientists, and professionals in drug development, this document outlines the characteristic ¹H and ³¹P NMR spectral data, provides comprehensive experimental protocols, and visualizes key structural and procedural information.

Introduction to dppb and NMR Spectroscopy

This compound, commonly known as dppb, is an organophosphorus compound with the chemical formula (C₆H₅)₂P(CH₂)₄P(C₆H₅)₂. It serves as a chelating ligand, forming stable complexes with various transition metals.[1] NMR spectroscopy is an indispensable tool for the characterization of dppb and its complexes, providing detailed information about molecular structure, purity, and chemical environment. ¹H NMR is used to identify the proton environments in the molecule, while ³¹P NMR is a highly effective and direct method for probing the phosphorus atoms, which are the coordination centers of the ligand.[2]

¹H NMR Spectrum of dppb

The ¹H NMR spectrum of dppb displays characteristic signals corresponding to the protons of the phenyl groups and the central butane (B89635) chain. The spectrum is typically characterized by two main regions: the aromatic region for the phenyl protons and the aliphatic region for the butyl bridge protons.

Data Presentation: ¹H NMR of dppb

The following table summarizes the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the proton signals of dppb, typically recorded in deuterated chloroform (B151607) (CDCl₃).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl Protons (Ar-H) | ~ 7.20 - 7.40 | Multiplet (m) | 20H |

| Methylene (B1212753) Protons (-P-CH₂-) | ~ 1.90 - 2.05 | Multiplet (m) | 4H |

| Methylene Protons (-CH₂-CH₂-) | ~ 1.60 - 1.75 | Multiplet (m) | 4H |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent, concentration, and instrument used. The values presented are representative.[3][4]

The phenyl protons appear as a complex multiplet in the aromatic region due to overlapping signals of the ortho, meta, and para protons. The protons of the butane bridge appear as two distinct multiplets in the aliphatic region. The methylene groups adjacent to the phosphorus atoms (-P-CH₂-) are typically deshielded and appear further downfield compared to the central methylene groups (-CH₂-CH₂-).

References

Unveiling the Solid-State Architecture of 1,4-Bis(diphenylphosphino)butane (dppb)

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 1,4-Bis(diphenylphosphino)butane (dppb), an organophosphorus compound widely utilized as a chelating agent in coordination chemistry. Understanding the precise three-dimensional arrangement of this ligand is paramount for predicting its coordination behavior, designing novel metal complexes with specific catalytic or therapeutic properties, and for structure-based drug design.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the tables below, providing a quantitative overview of the solid-state conformation.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₂₈H₂₈P₂ |

| Formula Weight | 426.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.134(2) |

| b (Å) | 8.166(3) |

| c (Å) | 24.634(5) |

| β (°) | 106.4(2) |

| Volume (ų) | 1184 |

| Z | 2 |

| Density (calculated) (g cm⁻³) | 1.196 |

| Density (measured) (g cm⁻³) | 1.20 |

| F(000) | 452 |

| R | 0.051 |

| wR | 0.052 |

Data sourced from Rivera et al. (1988).[1]

Table 2: Selected Bond Distances and Angles for this compound

| Bond/Angle | Length (Å) / Angle (°) |

| (Bu)C-P | 1.838(5) |

| (Ph)C-P (mean) | 1.834(5) |

| (Ph)C-C(Ph) (mean) | 1.380 |

| (Ph)C-C(Ph)-C(Ph) (range) | 117.7(5) - 121.6(5) |

Data sourced from Rivera et al. (1988).[1]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental procedures.

Crystal Growth

Greenish transparent parallelepiped crystals of this compound suitable for X-ray diffraction were obtained.[1] While the specific crystallization method for the free ligand is not detailed in the primary reference, a general approach for obtaining single crystals of organophosphorus compounds involves slow evaporation of a saturated solution or solvent layering techniques.[2] For instance, crystals can be grown by dissolving the compound in a "good" solvent and carefully layering a less dense, miscible "anti-solvent" in which the compound is insoluble.[2]

X-ray Data Collection

A single crystal with dimensions of approximately 0.3 x 0.3 x 0.4 mm was mounted on an automated four-circle Philips PW1100 diffractometer.[1] The lattice parameters were determined through a least-squares procedure applied to the setting angles of 25 strong reflections.[1] Intensity data were collected using graphite-monochromated Mo Kα radiation (λ = 0.71069 Å).[1]

Structure Solution and Refinement

The collected diffraction data were processed, and the structure was solved and refined using the SHELX77 system.[1] All non-hydrogen atoms were refined anisotropically. The final refinement converged to an R-factor of 0.051 for 924 unique reflections with I > 3σ(I).[1]

Structural Insights

The crystal structure analysis reveals that the molecule possesses a center of symmetry. The -(CH₂)₄- backbone is nearly planar, with the phosphorus atoms displaced by +0.105(2) and -0.105(2) Å from the mean plane of the butyl chain.[1] The phosphorus atoms exhibit the expected distorted tetrahedral geometry.[1] The conformation of the free ligand is reported to be very similar to its conformation when coordinated to rhodium atoms.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the single-crystal X-ray diffraction analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,4-Bis(diphenylphosphino)butane (dppb)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(diphenylphosphino)butane, commonly known as dppb, is a prominent organophosphorus compound widely utilized as a bidentate phosphine (B1218219) ligand in coordination chemistry and catalysis. Its C4 backbone provides a larger chelate ring compared to its shorter-chain analogues like dppe (1,2-bis(diphenylphosphino)ethane) and dppp (B1165662) (1,3-bis(diphenylphosphino)propane), influencing the steric and electronic properties of its metal complexes. This technical guide provides a comprehensive overview of the physical and chemical properties of the dppb ligand, detailed experimental protocols, and an exploration of its coordination behavior, tailored for professionals in research and development.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of dppb are summarized below, providing essential data for its handling, application, and characterization.

General Properties

dppb is a white crystalline solid that is generally stable in air in its solid state. However, solutions of dppb are susceptible to oxidation to the corresponding phosphine oxide and should be handled under an inert atmosphere, such as nitrogen or argon.[1]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₂₈P₂ | [2][3] |

| Molecular Weight | 426.47 g/mol | [4] |

| Appearance | White solid/crystalline powder | [4][5] |

| Melting Point | 132-136 °C | [4][5] |

| Boiling Point (Predicted) | 542.0 ± 33.0 °C | [5] |

| CAS Number | 7688-25-7 | [4] |

Solubility

dppb exhibits good solubility in many common organic solvents, a crucial property for its application in homogeneous catalysis.[6] While precise quantitative data is not extensively available, its general solubility profile is as follows:

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [5][7] |

| Water | Slightly soluble | [5][7] |

| Organic Solvents | Generally soluble | [6] |

| Ethanol | Soluble enough for recrystallization | [5] |

| Tetrahydrofuran (THF) | Soluble | [7] |

Spectroscopic Data

The following tables summarize the key spectroscopic signatures of the dppb ligand, which are vital for its identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.3-7.5 | m | Phenyl protons |

| ~1.9-2.1 | m | -P-CH₂- protons |

| ~1.5-1.7 | m | -CH₂-CH₂- protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~138 | Phenyl C (quaternary, C-P) |

| ~133 | Phenyl C (ortho) |

| ~129 | Phenyl C (para) |

| ~128 | Phenyl C (meta) |

| ~30 | -P-CH₂- |

| ~25 | -CH₂-CH₂- |

³¹P NMR (Phosphorus-31 Nuclear Magnetic Resonance)

| Chemical Shift (δ) ppm | Assignment |

| ~ -16 to -17 | PPh₂ |

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| ~3050 | Aromatic C-H stretch |

| ~2930, 2850 | Aliphatic C-H stretch |

| ~1480, 1435 | Phenyl C=C stretch |

| ~1100 | P-C stretch |

| ~740, 695 | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry

| m/z | Assignment |

| 426 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the synthesis and purification of the dppb ligand are crucial for obtaining high-purity material for research and development.

Synthesis of this compound (dppb)

A common method for the synthesis of dppb involves the reaction of a diphenylphosphine (B32561) alkali metal salt with a 1,4-dihalobutane. The following is a representative protocol:

Materials:

-

Diphenylphosphine (Ph₂PH)

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Degassed water

-

Anhydrous sodium sulfate

-

Standard Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve diphenylphosphine in anhydrous THF in a Schlenk flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an equimolar amount of n-butyllithium solution dropwise with stirring. The solution will typically turn orange or red, indicating the formation of lithium diphenylphosphide (LiPPh₂).

-

Allow the solution to warm to room temperature and stir for 1-2 hours.

-

Cool the solution to 0 °C.

-

Slowly add a solution of 0.5 molar equivalents of 1,4-dichlorobutane or 1,4-dibromobutane in anhydrous THF dropwise to the LiPPh₂ solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of degassed water.

-

Separate the organic layer and wash it with degassed water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

Purification by Recrystallization

The crude dppb can be purified by recrystallization to obtain a white crystalline solid.

Materials:

-

Crude dppb

-

Ethanol

Procedure:

-

Dissolve the crude dppb in a minimal amount of hot ethanol.

-

If any insoluble impurities are present, perform a hot filtration.

-

Allow the clear solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified dppb under vacuum.[5]

Coordination Chemistry and Visualization

The utility of dppb lies in its ability to form stable chelate complexes with a wide range of transition metals. Its coordination behavior is a key determinant of the catalytic activity and selectivity of its metal complexes.

Coordination Modes

dppb predominantly acts as a bidentate chelating ligand, forming a seven-membered ring with the metal center. It can also act as a bridging ligand between two metal centers.

Caption: Common coordination modes of dppb.

Bite Angle

The "natural bite angle" of a diphosphine ligand is a crucial parameter that influences the geometry and reactivity of its metal complexes. The natural bite angle of dppb is approximately 94°.[6] This relatively large bite angle, compared to dppe (~86°) and dppp (~91°), can favor specific geometries and reaction pathways in catalysis.

Structural Data of dppb Metal Complexes

The precise bond lengths and angles within a metal complex provide insight into the steric and electronic interactions between the dppb ligand and the metal center. Below is a comparative table of selected structural parameters for dppb complexes with common transition metals.

| Complex | M-P Bond Length (Å) | M-Cl Bond Length (Å) | P-M-P Bite Angle (°) | Reference(s) |

| [PdCl₂(dppb)] | ~2.24 - 2.26 | ~2.34 - 2.36 | ~93 - 94 | [8] |

| [NiCl₂(dppb)] | ~2.22 - 2.24 | ~2.21 - 2.23 | ~92 - 93 | [9] |

| [PtCl₂(dppb)] | ~2.23 - 2.25 | ~2.33 - 2.35 | ~94 - 95 | [10][11] |

The following diagram illustrates the logical relationship in the synthesis of a generic [MCl₂(dppb)] complex.

Caption: Synthesis of a metal-dppb complex.

Conclusion

This compound (dppb) is a versatile and valuable ligand in the fields of inorganic chemistry, organometallic chemistry, and homogeneous catalysis. Its distinct physical and chemical properties, particularly its solubility and larger bite angle, make it a suitable choice for a variety of catalytic transformations. This guide has provided a detailed overview of its properties, synthesis, purification, and coordination chemistry to serve as a valuable resource for researchers and professionals in drug development and related scientific disciplines. A thorough understanding of these fundamental aspects is essential for the effective application and further development of dppb-based catalytic systems.

References

- 1. catalysts.metalor.com [catalysts.metalor.com]

- 2. This compound | C28H28P2 | CID 82124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [Dppb] [commonorganicchemistry.com]

- 5. This compound CAS#: 7688-25-7 [m.chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Correlating Pt–P bond lengths and Pt–P coupling constants - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Correlating Pt-P bond lengths and Pt-P coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 1,4-Bis(diphenylphosphino)butane (dppb)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(diphenylphosphino)butane, commonly referred to as dppb, is a widely utilized organophosphorus compound in the field of chemical synthesis. It serves as a bidentate phosphine (B1218219) ligand in transition metal catalysis, playing a crucial role in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are particularly prominent in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Negishi couplings, which are foundational in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1][2]

This guide provides an in-depth overview of the safety, handling, and disposal of this compound, tailored for laboratory personnel. Adherence to these guidelines is critical to ensure a safe working environment and the integrity of experimental outcomes.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory tract irritation.[1][3][4][5][6][7] While the solid form is air-stable, solutions are susceptible to oxidation and should be handled under an inert atmosphere.[1]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classification for dppb:

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory system) |

| Acute Toxicity, Oral (Potential) | 4 |

| Skin Sensitization (Potential) | 1 |

| Hazardous to the Aquatic Environment, Acute Hazard (Potential) | 1 |

Note: Percentages for some classifications indicate that not all data sources concur.[4]

Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation.[4][6][7] |

| H319 | Causes serious eye irritation.[4][6] | |

| H335 | May cause respiratory irritation.[4][6] | |

| H302 | Harmful if swallowed.[4] | |

| H317 | May cause an allergic skin reaction.[4] | |

| H400 | Very toxic to aquatic life.[4] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6][7] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[6] | |

| P271 | Use only outdoors or in a well-ventilated area.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6][7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[7] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₂₈H₂₈P₂ |

| Molecular Weight | 426.47 g/mol [6][8] |

| Appearance | White to off-white solid/crystalline powder[1][2][7][8] |

| Melting Point | 132-136 °C[1][2][6][8] |

| Boiling Point | 542.0 ± 33.0 °C (Predicted)[1][2] |

| Solubility | Soluble in organic solvents such as chloroform.[1][2][9] Slightly soluble in water.[1][2] |

| Stability | The solid is air-stable. Solutions are readily oxidized and should be handled under an inert atmosphere (e.g., Nitrogen or Argon).[1][5][7] |

Experimental Protocols: Safe Handling in a Laboratory Setting

The following protocols outline the safe handling of this compound for common laboratory procedures.

General Handling and Storage

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5] Ensure that eyewash stations and safety showers are readily accessible.[5]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.

-

Skin and Body Protection : Wear a lab coat. For larger quantities, consider additional protective clothing.

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., in a glovebox or a desiccator with an inert gas purge) is recommended, especially for opened containers.[5] Keep away from strong oxidizing agents.[5][7]

Detailed Protocol for Use in a Suzuki Cross-Coupling Reaction

This protocol provides a general procedure for a palladium-catalyzed Suzuki cross-coupling reaction using this compound as a ligand. Note: This is a representative protocol and may require optimization for specific substrates.

Objective : To safely set up a Suzuki cross-coupling reaction involving the handling of solid this compound.

Materials :

-

Aryl halide

-

Arylboronic acid

-

Palladium precursor (e.g., Pd(OAc)₂)

-

This compound (dppb)

-

Base (e.g., K₃PO₄, Cs₂CO₃)

-

Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

-

Schlenk flask or other suitable reaction vessel

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Syringes and needles for liquid transfers

Procedure :

-

Glassware Preparation : Ensure all glassware is thoroughly dried in an oven (e.g., 125 °C overnight) to remove adsorbed moisture.[10][11][12] Assemble the glassware while still hot and allow it to cool under a stream of inert gas.

-

Inert Atmosphere : Assemble the reaction apparatus (e.g., Schlenk flask with a condenser and gas inlet/outlet). Purge the entire system with a slow, steady stream of inert gas (Nitrogen or Argon). This can be done by evacuating the vessel and backfilling with the inert gas multiple times. The system should be vented through a bubbler to maintain a slight positive pressure.[12]

-

Addition of Solids :

-

In a fume hood, weigh the required amounts of the aryl halide, arylboronic acid, palladium precursor, This compound , and base in a weighing boat or directly into the reaction vessel under a positive flow of inert gas.

-

Safety Note : When handling solid dppb, avoid generating dust.[5] Use appropriate PPE, including gloves and safety glasses.

-

-

Addition of Solvent :

-

Using a syringe, add the required volume of anhydrous, degassed solvent to the reaction vessel.

-

To degas the solvent, bubble inert gas through it for 15-20 minutes prior to use.[13]

-

-

Reaction Execution :

-

With the inert gas flow maintained, heat the reaction mixture to the desired temperature with vigorous stirring.

-

Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

-

-

Work-up :

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction carefully as per the specific experimental procedure (e.g., with water or a saturated aqueous solution of NH₄Cl).[13]

-

Proceed with standard extraction and purification procedures.

-

-

Waste Disposal : Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled hazardous waste containers. Follow institutional and local regulations for chemical waste disposal.[14][15] Empty containers that held dppb should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[14]

Emergency Procedures

First Aid Measures

-

Inhalation : If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[5]

-

Skin Contact : In case of skin contact, immediately wash with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical advice.

-

Eye Contact : If in eyes, rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3]

-

Ingestion : If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Accidental Release Measures

-

Personal Precautions : Evacuate personnel from the area. Wear appropriate PPE, including respiratory protection if dust is generated. Avoid breathing dust and contact with the substance.

-

Environmental Precautions : Prevent the material from entering drains or waterways.

-

Containment and Cleanup : For a small spill of solid material, carefully sweep or scoop it up and place it into a suitable, labeled container for disposal.[5] Avoid generating dust. Clean the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.

Visualized Workflows and Relationships

General Workflow for Safe Handling of dppb in a Chemical Reaction

Caption: Workflow for the safe handling of this compound.

Decision Tree for Accidental Exposure to dppb

Caption: Decision tree for responding to accidental exposure to dppb.

Conclusion

This compound is an invaluable ligand in modern organic synthesis. However, its potential hazards necessitate careful handling and adherence to established safety protocols. By understanding its properties, implementing appropriate engineering controls and personal protective equipment, and following safe laboratory practices, researchers can mitigate the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory and ensure the well-being of all personnel working with this important chemical.

References

- 1. This compound CAS#: 7688-25-7 [m.chemicalbook.com]

- 2. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 4. ERIC - EJ1283148 - Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe, Journal of Chemical Education, 2021-Jan [eric.ed.gov]

- 5. fishersci.com [fishersci.com]

- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. This compound [Dppb] [commonorganicchemistry.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. ehs.umich.edu [ehs.umich.edu]

- 11. web.mit.edu [web.mit.edu]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. benchchem.com [benchchem.com]

- 14. rtong.people.ust.hk [rtong.people.ust.hk]

- 15. engineering.purdue.edu [engineering.purdue.edu]

Commercial Suppliers and Technical Applications of 1,4-Bis(diphenylphosphino)butane (dppb)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(diphenylphosphino)butane, commonly abbreviated as dppb, is a bidentate phosphine (B1218219) ligand of significant importance in organometallic chemistry and catalysis. Its molecular structure, featuring a flexible four-carbon backbone connecting two diphenylphosphine (B32561) groups, allows it to form stable chelate complexes with various transition metals, particularly palladium. This property makes dppb a crucial component in a wide array of catalytic cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This technical guide provides a comprehensive overview of the commercial availability of dppb, a detailed experimental protocol for a representative catalytic application, and a visualization of its role in the catalytic cycle.

Commercial Availability of this compound

A variety of chemical suppliers offer this compound, with purities and quantities suitable for both research and development as well as larger-scale manufacturing. The following table summarizes the offerings from several prominent suppliers. Pricing information is subject to change and should be verified on the respective company's website.

| Supplier | Product Name/Number | Purity | Available Quantities |

| Sigma-Aldrich | This compound | 98% | 5 g, 25 g |

| Thermo Scientific Chemicals (Alfa Aesar) | This compound | 97% | 5 g, 25 g |

| Strem Chemicals | This compound, 98% DPPB | 98% | 2 g, 10 g, 50 g |

| Chemsavers, Inc. | This compound, 98% | 98% | 25 g |

| Santa Cruz Biotechnology | This compound | ≥98% | Inquire |

| Ereztech | This compound | 98%+ | Inquire |

Application in Catalysis: The Negishi Cross-Coupling Reaction

This compound is a versatile ligand for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Negishi couplings. The dppb ligand enhances the stability and activity of the palladium catalyst, facilitating the key steps of the catalytic cycle. The palladium complex bearing the dppb ligand, Dichloro[this compound]palladium(II) or PdCl2(dppb), is a commercially available precatalyst often used in these transformations.[1][2]

Experimental Protocol: Negishi Cross-Coupling

The following is a representative experimental procedure for a Negishi cross-coupling reaction, a powerful carbon-carbon bond-forming reaction that couples an organozinc compound with an organic halide.[3]

Reaction: Formation of an Aryl-Aryl Bond

Materials:

-

Aryl bromide (1.0 eq)

-

Organozinc reagent (e.g., arylzinc chloride, 1.2 eq)

-

Dichloro[this compound]palladium(II) [PdCl2(dppb)] (0.02 - 0.05 eq)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Apparatus for inert atmosphere (e.g., Schlenk line or glovebox)

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of nitrogen or argon.

-

Addition of Reagents: To the flask are added the aryl bromide (1.0 eq) and the palladium catalyst, Dichloro[this compound]palladium(II) (0.02 - 0.05 eq).

-

Solvent Addition: Anhydrous THF is added to dissolve the solids. The mixture is stirred at room temperature.

-

Addition of the Organozinc Reagent: The organozinc reagent (1.2 eq), as a solution in THF, is added dropwise to the reaction mixture at room temperature.

-

Reaction: The reaction mixture is heated to reflux (approximately 65 °C) and stirred for 12-24 hours, or until the reaction is complete as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

-

Workup:

-

The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

-

The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4), and filtered.

-

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Catalytic Cycle and the Role of dppb

The catalytic cycle of a palladium-catalyzed cross-coupling reaction, such as the Negishi coupling, involves three main steps: oxidative addition, transmetalation, and reductive elimination. The bidentate dppb ligand plays a crucial role in stabilizing the palladium center and promoting these elementary steps.

Explanation of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst, coordinated to the dppb ligand, reacts with the organic halide (R-X) in an oxidative addition step. This forms a Pd(II) intermediate where both the organic group (R) and the halide (X) are bonded to the palladium center. The electron-donating nature of the dppb ligand facilitates this step.

-

Transmetalation: The organozinc reagent (R'-ZnX) then undergoes transmetalation with the Pd(II) complex. The organic group from the organozinc reagent (R') replaces the halide on the palladium center, forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The final step is reductive elimination, where the two organic groups (R and R') are coupled together to form the new carbon-carbon bond (R-R'). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. The steric bulk and bite angle of the dppb ligand are crucial in promoting this final, product-forming step.

Conclusion

This compound is an indispensable ligand in modern synthetic organic chemistry, particularly for palladium-catalyzed cross-coupling reactions. Its commercial availability from a range of suppliers makes it readily accessible for researchers and drug development professionals. A thorough understanding of its role in the catalytic cycle and the availability of robust experimental protocols are essential for its effective application in the synthesis of complex organic molecules. The information provided in this guide serves as a valuable resource for scientists leveraging the power of dppb in their synthetic endeavors.

References

An In-depth Technical Guide to the Coordination Chemistry Fundamentals of 1,4-Bis(diphenylphosphino)butane (dppb)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Bis(diphenylphosphino)butane (dppb) is a chelating diphosphine ligand widely employed in coordination chemistry and homogeneous catalysis. Its flexibility and electronic properties make it a versatile ligand for a variety of transition metals, influencing the structure, stability, and reactivity of the resulting complexes. This guide provides a comprehensive overview of the fundamental coordination chemistry of the dppb ligand, including its synthesis, spectroscopic and structural characterization, and its applications in catalysis, with a focus on palladium-catalyzed cross-coupling reactions.

Introduction

Diphosphine ligands are a critical class of compounds in inorganic and organometallic chemistry, prized for their ability to stabilize transition metal centers and modulate their catalytic activity.[1] Among these, this compound (dppb) is a notable example, featuring two diphenylphosphino groups linked by a flexible four-carbon chain. This flexibility allows it to form stable chelate rings with a variety of transition metals, including palladium, platinum, rhodium, and nickel.[2] The coordination of dppb to a metal center significantly impacts the electronic and steric environment of the metal, which in turn governs the catalytic efficacy of the complex in various organic transformations. This guide will delve into the core principles of dppb coordination chemistry, providing researchers and professionals in drug development and materials science with a detailed understanding of this important ligand.

Synthesis of dppb and its Metal Complexes

Synthesis of this compound (dppb)

The synthesis of dppb is typically achieved through the reaction of a dihaloalkane with a diphenylphosphide salt.

Experimental Protocol:

Materials:

-

Chlorodiphenylphosphine (B86185) (Ph₂PCl)

-

Sodium metal

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Anhydrous diethyl ether

-

Ammonium (B1175870) chloride solution (saturated)

Procedure:

-

Preparation of Sodium Diphenylphosphide (NaPPh₂): In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, sodium metal is dispersed in anhydrous THF. To this suspension, chlorodiphenylphosphine is added dropwise at room temperature under a nitrogen atmosphere. The reaction mixture is then refluxed for several hours to ensure the formation of sodium diphenylphosphide. The completion of the reaction is indicated by the disappearance of the sodium metal and the formation of a deep red solution.

-

Reaction with 1,4-Dihalobutane: The solution of sodium diphenylphosphide is cooled to 0 °C. A solution of 1,4-dichlorobutane or 1,4-dibromobutane in anhydrous THF is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of dichloromethane (B109758) and hexane, to yield dppb as a white crystalline solid.[2]

Synthesis of a Representative Metal Complex: [Pd(dppb)Cl₂]

The synthesis of palladium(II) complexes with dppb is straightforward and typically involves the reaction of a palladium(II) salt with the dppb ligand.

Experimental Protocol:

Materials:

-

Palladium(II) chloride (PdCl₂)

-

This compound (dppb)

-

Anhydrous ethanol

-

Anhydrous dichloromethane (DCM)

Procedure:

-

A solution of palladium(II) chloride in anhydrous ethanol is prepared by heating the mixture to reflux until the PdCl₂ dissolves.[3]

-

A solution of dppb in anhydrous dichloromethane is prepared separately.[4]

-

The ethanolic solution of PdCl₂ is then added dropwise to the stirred solution of dppb at room temperature.[3]

-

The reaction mixture is stirred for a few hours, during which a yellow precipitate of [Pd(dppb)Cl₂] forms.

-

The precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield the pure complex.

Spectroscopic Characterization

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing dppb and its metal complexes. ³¹P NMR is particularly informative for studying the coordination of the phosphine (B1218219) groups to the metal center.

-

³¹P NMR: The free dppb ligand exhibits a single resonance in the ³¹P{¹H} NMR spectrum. Upon coordination to a metal, this signal shifts significantly. The magnitude of this "coordination shift" (Δδ = δcomplex - δligand) provides information about the nature of the metal-phosphorus bond and the geometry of the complex.[5] For instance, the ³¹P chemical shift for [Ni(dadtc)(dppb)]ClO₄ is observed at 22.40 ppm.[5]

-

¹H NMR: The ¹H NMR spectrum of dppb shows characteristic signals for the phenyl protons and the methylene (B1212753) protons of the butane (B89635) backbone. Upon coordination, the signals for the methylene protons adjacent to the phosphorus atoms often become broadened or show more complex splitting patterns due to P-H coupling.

Table 1: Representative NMR Data for dppb and its Complexes

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |

| dppb | CDCl₃ | -16.5 | 7.2-7.4 (m, 20H, Ph-H), 1.9-2.1 (m, 4H, P-CH₂), 1.5-1.7 (m, 4H, -CH₂-CH₂-) |

| [Pd(dppb)Cl₂] | CDCl₃ | +23.8 | 7.3-7.8 (m, 20H, Ph-H), 2.5-2.7 (m, 4H, P-CH₂), 1.8-2.0 (m, 4H, -CH₂-CH₂-) |

| [Pt(dppb)Cl₂] | CDCl₃ | +12.1 (with ¹⁹⁵Pt satellites) | 7.2-7.9 (m, 20H, Ph-H), 2.6-2.8 (m, 4H, P-CH₂), 1.9-2.1 (m, 4H, -CH₂-CH₂-) |

| [Ni(dadtc)(dppb)]ClO₄ | - | 22.40 | - |

Structural Analysis

The coordination of dppb to a metal center results in the formation of a seven-membered chelate ring. The geometry of this ring and the overall structure of the complex are influenced by the size of the metal ion and the other ligands present.

Coordination Modes

As a diphosphine, dppb can adopt several coordination modes, with the most common being chelation to a single metal center. However, it can also act as a bridging ligand between two metal centers.

Caption: Common coordination modes of the dppb ligand.

X-ray Crystallography

Single-crystal X-ray diffraction provides precise information about the bond lengths, bond angles, and overall geometry of dppb-metal complexes. A key parameter derived from these studies is the P-M-P "bite angle," which is the angle formed by the two phosphorus donor atoms and the central metal atom. The bite angle of dppb is influenced by the metal center and the other ligands in the coordination sphere. For palladium complexes, the P-Pd-P bite angle in [PdX₂(dppb)] (X = Cl, Br, I) is typically around 98°.[6]

Table 2: Selected Crystallographic Data for dppb-Metal Complexes

| Complex | Metal | P-M Bond Length (Å) | M-Cl Bond Length (Å) | P-M-P Bite Angle (°) |

| [Pd(dppb)Cl₂] | Pd | 2.24 - 2.26 | 2.34 - 2.36 | ~98 |

| [Pt(dppb)Cl₂] | Pt | 2.23 - 2.25 | 2.33 - 2.35 | ~97 |

| [Ni(dppe)Cl₂] | Ni | 2.18 | - | - |

| [Rh(dppb)₂]BF₄ | Rh | - | - | - |

Catalytic Applications

Complexes of dppb with transition metals, particularly palladium, are highly effective catalysts for a range of organic reactions, most notably cross-coupling reactions. The electronic properties and the bite angle of the dppb ligand play a crucial role in determining the efficiency and selectivity of these catalytic processes.

Palladium-Catalyzed Cross-Coupling Reactions

The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, involves a series of fundamental steps: oxidative addition, transmetalation (for Suzuki and related reactions) or migratory insertion (for Heck reaction), and reductive elimination.

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

The dppb ligand influences each of these steps. For example, the electron-donating nature of the phosphine groups can facilitate the oxidative addition step. The bite angle of the ligand can affect the rate of reductive elimination, which is often the product-forming step.

Table 3: Catalytic Performance of dppb-Palladium Complexes in Cross-Coupling Reactions

| Reaction | Substrates | Catalyst Loading (mol%) | TON | TOF (h⁻¹) | Reference |

| Suzuki Coupling | Aryl bromide + Phenylboronic acid | 0.1 | up to 990 | - | [9] |

| Heck Coupling | Aryl bromide + Styrene | 1.0 | up to 99 | - | [10] |

| Buchwald-Hartwig Amination | Aryl tosylate + Amine | 1.0 | up to 99% yield | - | [11] |

Note: TON (Turnover Number) and TOF (Turnover Frequency) are key metrics for catalytic efficiency. While high yields are reported, specific TON and TOF values for dppb-catalyzed reactions require a more in-depth survey of the literature for direct comparison.

Conclusion

The this compound (dppb) ligand is a cornerstone of modern coordination chemistry and homogeneous catalysis. Its straightforward synthesis, versatile coordination behavior, and the predictable electronic and steric influence it exerts on metal centers make it an invaluable tool for the design of catalysts for a wide array of chemical transformations. The ability to fine-tune the properties of metal complexes by employing ligands like dppb is of paramount importance in the development of efficient and selective synthetic methodologies, with significant implications for the pharmaceutical and materials science industries. This guide has provided a fundamental overview of the synthesis, characterization, and catalytic applications of dppb, offering a solid foundation for researchers and professionals working in these fields. Further exploration into the nuances of its coordination with a broader range of metals and its application in emerging catalytic systems will undoubtedly continue to be a fruitful area of research.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [Dppb] [commonorganicchemistry.com]

- 3. CN101503428B - Method for preparing platinum complex - Google Patents [patents.google.com]

- 4. 1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride dichloromethane complex Manufacturer - UIV CHEM [riyngroup.com]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Preparation and Structure of Nickel Complex Ni(dppe)Cl2 | Semantic Scholar [semanticscholar.org]

- 9. ias.ac.in [ias.ac.in]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]

The Natural Bite Angle of dppb Ligand in Metal Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals